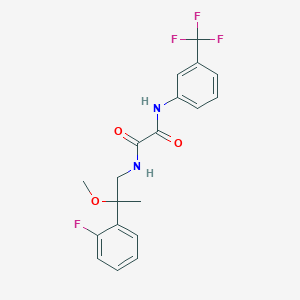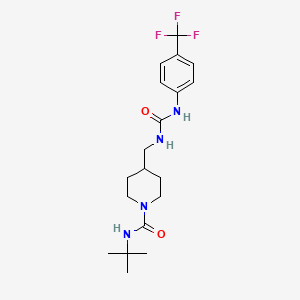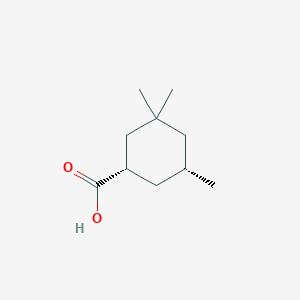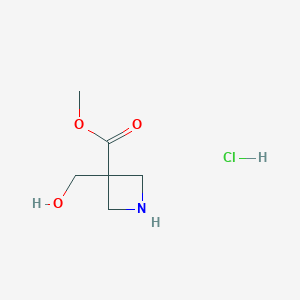
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, commonly known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. TRO19622 belongs to the class of oxalamide compounds and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Compounds with complex names often undergo studies for their synthesis and chemical characterization. Research in this area focuses on developing efficient synthetic routes, identifying chemical properties, and understanding the reactivity of such compounds. Studies might involve the exploration of novel synthetic methodologies, including nucleophilic substitution reactions, to introduce specific functional groups such as fluorine or trifluoromethyl groups, which are noted for their influence on the biological activity of molecules (Katoch-Rouse & Horti, 2003).
Application in Material Science
Fluorinated compounds are often explored for their unique properties in material science, including their thermal stability, resistance to solvents, and electronic characteristics. Research might investigate the incorporation of fluorine atoms into polymers or small molecules to enhance these properties, making them suitable for use in various applications ranging from electronics to coatings (Praveen & Ojha, 2012).
Biological Activity and Medicinal Chemistry
In the context of medicinal chemistry, fluorine atoms are strategically introduced into molecules to modulate their biological activity, improve pharmacokinetic properties, or enhance binding affinity to biological targets. While specific information on the biological activity of "N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide" was not found, similar compounds with fluorophenyl or trifluoromethyl groups are often investigated for their potential therapeutic effects. Research might focus on understanding the interaction of these compounds with proteins, enzymes, or receptors, and evaluating their efficacy in various disease models (Bhanja et al., 2015).
Environmental and Analytical Chemistry
Compounds with specific functional groups may also be studied for their environmental impact or used as analytical reagents. Research could explore the stability, degradation pathways, or potential environmental toxicity of such compounds. Additionally, they might be utilized in the development of sensors or assays for detecting metals, ions, or other chemical species due to their unique fluorescent or electronic properties (Leung & Sammis, 2015).
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3/c1-18(28-2,14-8-3-4-9-15(14)20)11-24-16(26)17(27)25-13-7-5-6-12(10-13)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCLHIEBIATTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)
![1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2866304.png)
![(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate](/img/structure/B2866309.png)
![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)



